molecular formula C20H16N2O3 B2868868 3-Phenyl-2-propan-2-yl[1]benzopyrano[2,3-d]pyrimidine-4,5-dione CAS No. 896847-05-5

3-Phenyl-2-propan-2-yl[1]benzopyrano[2,3-d]pyrimidine-4,5-dione

Cat. No. B2868868
CAS RN: 896847-05-5
M. Wt: 332.359
InChI Key: FIKKMCDXXDNJBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-2-propan-2-yl[1]benzopyrano[2,3-d]pyrimidine-4,5-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and has been found to have a range of interesting properties that make it an attractive target for further investigation.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-propan-2-yl[1]benzopyrano[2,3-d]pyrimidine-4,5-dione is not fully understood, but it is thought to involve the inhibition of certain enzymes that play a key role in the growth and proliferation of cancer cells. This compound has also been found to have anti-inflammatory properties, which may contribute to its potential anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. These effects may include the inhibition of certain enzymes, the modulation of cell signaling pathways, and the induction of cell death in cancer cells. In addition, this compound has been found to have antioxidant properties, which may contribute to its potential health benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Phenyl-2-propan-2-yl[1]benzopyrano[2,3-d]pyrimidine-4,5-dione in lab experiments is its unique structure, which makes it an attractive target for further investigation. However, there are also some limitations to using this compound, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are a number of potential future directions for research involving 3-Phenyl-2-propan-2-yl[1]benzopyrano[2,3-d]pyrimidine-4,5-dione. One area of research that is particularly promising is the development of new anti-cancer therapies based on this compound. Other potential future directions may include the investigation of this compound's potential applications in other areas of medicine, such as the treatment of inflammatory diseases or neurological disorders.

Scientific Research Applications

3-Phenyl-2-propan-2-yl[1]benzopyrano[2,3-d]pyrimidine-4,5-dione has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further investigation.

properties

IUPAC Name

3-phenyl-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-12(2)18-21-19-16(17(23)14-10-6-7-11-15(14)25-19)20(24)22(18)13-8-4-3-5-9-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKKMCDXXDNJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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